molecular formula C10H13N3O3 B565209 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid CAS No. 1330277-38-7

4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid

Cat. No.: B565209
CAS No.: 1330277-38-7
M. Wt: 226.25
InChI Key: NZSNJPDBPMIBSP-FIBGUPNXSA-N
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Description

4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is a synthetic compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in tobacco products and their potential carcinogenic properties. This compound is often used in scientific research to study the effects of nitrosamines on biological systems.

Properties

CAS No.

1330277-38-7

Molecular Formula

C10H13N3O3

Molecular Weight

226.25

IUPAC Name

4-[nitroso(trideuteriomethyl)amino]-4-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)/i1D3

InChI Key

NZSNJPDBPMIBSP-FIBGUPNXSA-N

SMILES

CN(C(CCC(=O)O)C1=CN=CC=C1)N=O

Synonyms

Iso-NNAC-d3;  γ-[(Methyl-d3)nitrosoamino]-3-pyridinebutanoic Acid; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid typically involves the nitrosation of a precursor compound. The reaction conditions often include acidic environments and nitrosating agents such as sodium nitrite.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more reactive species.

    Reduction: This can convert the nitroso group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve nucleophiles like hydroxide ions or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce nitro derivatives, while reduction could yield amines.

Scientific Research Applications

4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is used in various scientific research applications, including:

    Chemistry: Studying the reactivity and stability of nitrosamines.

    Biology: Investigating the biological effects of nitrosamines, particularly their carcinogenic potential.

    Medicine: Exploring potential therapeutic interventions to mitigate the harmful effects of nitrosamines.

    Industry: Assessing the presence and impact of nitrosamines in tobacco products and other consumer goods.

Mechanism of Action

The mechanism of action of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosopyrrolidine (NPYR)
  • N-Nitrosodiethylamine (NDEA)

Uniqueness

4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is unique due to its specific structure, which includes a pyridyl group and a deuterium-labeled methyl group. This makes it particularly useful in research settings for tracing and studying metabolic pathways.

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